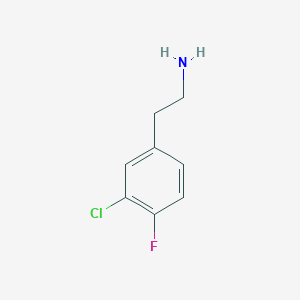

2-(3-Chloro-4-fluorophenyl)ethanamine

Description

Significance of Aryl-Substituted Ethanamines in Medicinal Chemistry and Chemical Biology

Aryl-substituted ethanamines, a class of organic compounds characterized by an ethylamine (B1201723) group attached to an aromatic ring, represent a foundational scaffold in the development of a vast array of biologically active molecules. This structural motif is present in numerous endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. Consequently, synthetic derivatives of aryl-substituted ethanamines have been extensively explored for their potential to modulate various physiological pathways.

In medicinal chemistry, these compounds are recognized for their diverse pharmacological activities, acting as stimulants, antidepressants, and anorectics, among other therapeutic applications. The versatility of the aryl-ethanamine framework allows for a wide range of chemical modifications to the aromatic ring and the ethylamine side chain. These modifications can fine-tune the compound's pharmacological profile, including its potency, selectivity for specific biological targets, and pharmacokinetic properties. The study of aryl-substituted ethanamines continues to be a dynamic area of research, with new derivatives being synthesized and evaluated for their potential in treating a variety of diseases.

Overview of the 3-Chloro-4-fluorophenyl Moiety in Chemical Design

The 3-chloro-4-fluorophenyl group is a specific substitution pattern on a benzene (B151609) ring that is increasingly utilized in the design of new chemical entities. The presence of halogen atoms, in this case, chlorine and fluorine, can significantly influence the physicochemical properties of a molecule. The high electronegativity and small size of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The chlorine atom, being larger and more lipophilic, can also modulate a compound's pharmacokinetic profile and binding interactions.

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound 2-(3-Chloro-4-fluorophenyl)ethanamine. The scope is strictly limited to its chemical and physical properties, known synthetic routes, and its current standing in the landscape of chemical research. The objective is to present a scientifically accurate and detailed profile of this compound based on available data.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYXMCYYPFAUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625810 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244194-67-0 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Chloro 4 Fluorophenyl Ethanamine

Established Synthetic Pathways for the Core Ethanamine Scaffold

The construction of the 2-(3-chloro-4-fluorophenyl)ethanamine molecule is primarily achieved through the reduction of a nitrile intermediate, a common and effective method for synthesizing phenethylamines. This approach hinges on the successful preparation of the correctly substituted phenylacetonitrile (B145931) precursor.

The synthesis typically begins with a commercially available substituted benzene (B151609) ring, such as 3'-Chloro-4'-fluoroacetophenone. nih.gov The key intermediate for the ethanamine scaffold is (3-chloro-4-fluorophenyl)acetonitrile. The transformation from an acetophenone (B1666503) to a phenylacetonitrile can be accomplished through various multi-step sequences. A common route involves the conversion of the ketone to a corresponding benzyl (B1604629) halide, followed by a nucleophilic substitution with a cyanide salt.

Alternatively, a pathway analogous to the synthesis of similar structures, such as 2-(3-chloro-2-fluorophenyl)ethanamine, can be employed. lookchem.com This involves starting with a (3-chloro-4-fluorophenyl)methanol. The alcohol is first converted to a more reactive leaving group, typically a benzyl bromide, by reacting it with a brominating agent like phosphorus tribromide. lookchem.com This intermediate, 1-(bromomethyl)-3-chloro-4-fluorobenzene, then undergoes nucleophilic substitution with sodium or potassium cyanide to yield the critical (3-chloro-4-fluorophenyl)acetonitrile intermediate. The final step is the reduction of the nitrile group to a primary amine, yielding the target compound.

Table 1: Key Intermediates in a Potential Synthetic Pathway

| Compound Name | Role | Typical Transformation |

|---|---|---|

| 3'-Chloro-4'-fluoroacetophenone | Starting Material | Conversion to a functional group suitable for chain extension. |

| (3-Chloro-4-fluorophenyl)methanol | Precursor | Conversion to a benzyl halide. |

| 1-(Bromomethyl)-3-chloro-4-fluorobenzene | Intermediate | Reaction with a cyanide source to form the nitrile. |

The choice of reagents and the precise control of reaction conditions are paramount in maximizing the yield and purity of this compound. The final reduction step of the (3-chloro-4-fluorophenyl)acetonitrile intermediate is particularly critical.

Several reducing agents can be employed for this transformation. A widely used and effective reagent is a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) (borane-THF). lookchem.com This reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) under reflux conditions for a duration of approximately two hours to ensure complete conversion. lookchem.com The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive borane with atmospheric moisture and oxygen. Alternative reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The choice of reagent can influence the reaction's selectivity, with borane complexes being generally selective for the nitrile group, minimizing side reactions on the aromatic ring.

Table 2: Reagents and Conditions for Key Synthetic Steps

| Transformation | Reagent(s) | Solvent(s) | Typical Conditions | Reference Yield (Analogous Compound) |

|---|---|---|---|---|

| Alcohol to Bromide | Phosphorus tribromide | Dichloromethane | 0 - 20 °C, 1 hour, Inert atmosphere | Not specified |

| Bromide to Nitrile | Tetrabutylammonium fluoride (B91410) (as catalyst), Cyanide source | Tetrahydrofuran, Acetonitrile | Reflux, 0.5 hours, Inert atmosphere | Not specified |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also selective and environmentally conscious. These principles are being applied to the synthesis of phenethylamines and their precursors.

For a molecule like this compound, regioselectivity is a critical consideration during the synthesis of the aromatic precursor. The precise placement of the chloro and fluoro substituents on the phenyl ring dictates the identity of the final product. The synthesis of the starting material, such as 1-chloro-2-fluoro-4-nitrobenzene (B1581884) or 3-chloro-4-fluoroacetophenone, must proceed with high regiocontrol. This is typically governed by the directing effects of the substituents already present on the aromatic ring during electrophilic substitution reactions.

While the target compound itself is achiral, stereoselectivity becomes important when synthesizing chiral derivatives. Asymmetric reduction of a precursor ketone or imine, for example, could yield enantiomerically enriched versions of related compounds. Methodologies for the regioselective synthesis of complex heterocyclic molecules often rely on controlling cycloaddition reactions or reagent-based cyclizations, principles that underscore the importance of precise chemical control. nih.govmdpi.comorganic-chemistry.org

Green chemistry principles aim to reduce waste, lower energy consumption, and use less hazardous materials. mdpi.com Ultrasound-assisted synthesis is a prominent green technique that can be applied to various steps in the production of this compound. numberanalytics.com

Ultrasound irradiation enhances chemical reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction mixture. numberanalytics.com This process generates localized hotspots with extreme temperatures and pressures, leading to significant acceleration of reaction rates. rsc.org The benefits include reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. rsc.orgresearchgate.net For example, reactions that typically require several hours of reflux can sometimes be completed in minutes under ultrasonic irradiation. rsc.org

This technique can be applied to improve the efficiency of steps such as nucleophilic substitutions or reductions. rsc.org Furthermore, ultrasound can promote reactions in greener solvents, such as water or ethanol, reducing the reliance on volatile and often toxic organic solvents. researchgate.netnih.gov The overarching goal is to create a more sustainable and efficient synthetic process. ajgreenchem.com

Table 3: Advantages of Ultrasound-Assisted Synthesis

| Benefit | Description |

|---|---|

| Enhanced Reaction Rates | Cavitation provides mechanical and thermal energy, accelerating chemical transformations. numberanalytics.com |

| Reduced Reaction Times | Reactions are often completed in a fraction of the time required by conventional methods. researchgate.net |

| Increased Yields | Improved reaction kinetics and efficiency can lead to higher product yields. rsc.org |

| Milder Conditions | Reactions can often be carried out at lower temperatures, saving energy. |

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a valuable chemical building block, primarily due to the reactivity of its primary amine group. enamine.netwhiterose.ac.uk This functional group allows for a wide range of derivatization reactions, enabling the construction of more complex molecules for various applications, including medicinal chemistry.

The primary amine can readily undergo acylation by reacting with carboxylic acids, acid chlorides, or anhydrides to form amides. For example, reaction with a substituted salicylic (B10762653) acid in the presence of a coupling agent like phosphorus trichloride (B1173362) can yield salicylanilide-type structures. nih.gov Similarly, reaction with isocyanates or isothiocyanates would produce urea (B33335) or thiourea (B124793) derivatives, respectively.

This compound can also serve as a precursor for the synthesis of heterocyclic systems. The amine group can be incorporated into rings through condensation reactions with difunctional reagents. For instance, substituted anilines are frequently used in the synthesis of quinazolines, a common scaffold in pharmacologically active compounds. chemicalbook.commdpi.comresearchgate.net By analogy, the ethanamine derivative could be used to build related heterocyclic structures. The derivatization of amines with fluorogenic reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) for analytical purposes further highlights the accessible reactivity of the amine for forming new covalent bonds. mdpi.com These derivatization strategies allow chemists to use the this compound core to explore new chemical space and develop novel compounds. americanelements.com

Amidation and Lactam Formation Reactions

The primary amine functionality of this compound readily undergoes acylation reactions with carboxylic acid derivatives to form corresponding amides. A common method involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction of a primary amine with chloroacetyl chloride in the presence of triethylamine (B128534) is a well-established method for the synthesis of α-chloro amides. This straightforward reaction proceeds under mild conditions and generally affords high yields of the desired amide product.

While specific examples detailing the intramolecular cyclization of a derivative of this compound to form a lactam are not extensively documented in readily available literature, the general principles of lactam formation are well understood. This transformation would typically involve the initial formation of an amide with a tethered carboxylic acid or a suitable leaving group, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbon. The feasibility of such a cyclization would depend on the chain length and the specific reaction conditions employed to favor the intramolecular process over intermolecular polymerization.

Incorporation into Complex Heterocyclic Systems

The nucleophilic nature of the primary amine in this compound makes it a valuable synthon for the construction of various heterocyclic systems. The specific heterocyclic ring formed is dictated by the nature of the electrophilic partner, which often contains two reactive centers.

One common strategy involves the reaction of the amine with a molecule containing both a carbonyl group and a suitable leaving group, leading to the formation of nitrogen-containing heterocycles. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of a thiourea with an α-haloketone. While this example uses a thiourea derivative, the underlying principle of using a primary amine to construct a heterocyclic ring is broadly applicable. The this compound can be first converted to a thiourea and then reacted to form a thiazole ring system.

Formation of Thiourea and Other Functionalized Derivatives

The reaction of this compound with isothiocyanates provides a direct route to the corresponding N,N'-disubstituted thiourea derivatives. This reaction is typically straightforward and proceeds by the nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.

A general method for the synthesis of thiourea derivatives involves the reaction of an amine with an in situ generated isothiocyanate. For example, the reaction of a benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) generates a benzoyl isothiocyanate, which can then react with an aniline (B41778) to produce the corresponding N-benzoyl-N'-phenylthiourea. nih.gov A similar strategy could be employed with this compound.

Thiourea derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles. For example, 1-(3-Chloro-4-fluorophenyl)-3-(thiazol-2-yl)thiourea is a known derivative. nih.gov

Chiral Resolution and Enantioselective Synthesis of Related Isomers

Given that the carbon atom adjacent to the phenyl ring in derivatives of this compound can be a stereocenter, the separation of enantiomers and the development of enantioselective synthetic routes are of significant interest.

Chiral Resolution:

The separation of enantiomers of chiral amines and their derivatives is often achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of a wide range of chiral compounds, including amines. mdpi.com The choice of the mobile phase and the specific CSP are critical for achieving optimal separation.

Another approach to chiral resolution involves the derivatization of the racemic amine with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional chromatographic techniques like silica (B1680970) gel chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the separated enantiomers.

Enantioselective Synthesis:

The development of synthetic methods that directly produce a single enantiomer of a chiral compound is a major goal in modern organic chemistry. For chiral amines, several strategies have been developed. One approach involves the use of chiral catalysts in reactions such as the asymmetric reduction of imines or the hydroamination of alkenes.

Molecular Interactions and Biological Activity Mechanisms in Vitro Investigations

Receptor Binding and Agonist/Antagonist Profiles

The in vitro pharmacological profile of 2-(3-Chloro-4-fluorophenyl)ethanamine and its derivatives is characterized by interactions with key neurotransmitter receptors, including serotonin (B10506), adrenergic, and dopamine (B1211576) systems. The specific substitution pattern on the phenyl ring, featuring both chloro and fluoro groups, plays a critical role in determining the affinity and selectivity for these receptors.

Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A subtype, are crucial targets in the central nervous system for treating neuropsychiatric conditions like depression and anxiety. nih.gov These G-protein-coupled receptors are widely distributed in brain regions such as the hippocampus, cortex, and raphe nucleus. nih.gov A key concept in modern pharmacology is "biased agonism," where a ligand can preferentially activate specific downstream signaling pathways of a single receptor, potentially leading to more targeted therapeutic effects with fewer side effects.

While direct binding studies on this compound are not extensively documented, the importance of the 3-chloro-4-fluorophenyl motif is highlighted by its incorporation into highly selective 5-HT1A receptor agonists. For instance, the compound F15599, a potent and selective 5-HT1A agonist, features this specific halogenated phenyl group. nih.gov Unlabeled F15599 demonstrates nanomolar affinity for the 5-HT1A receptor, and its radiolabeled version, [¹⁸F]F15599, has been developed as a positron emission tomography (PET) probe for imaging these receptors. nih.gov The high-affinity binding of this complex molecule suggests that the 3-chloro-4-fluorophenyl moiety is structurally compatible with and can effectively occupy the ligand-binding pocket of the 5-HT1A receptor. This indicates a potential for simpler molecules like this compound to also interact with serotonin receptors, although its specific affinity and functional activity as an agonist or antagonist would require direct experimental validation.

The phenylethylamine scaffold is the parent structure for many adrenergic and dopaminergic agents, and substitutions on the phenyl ring and ethylamine (B1201723) side chain critically influence receptor selectivity and mechanism of action. uobasrah.edu.iq Halogenation of the phenyl ring is a known strategy to enhance potency and modulate selectivity. nih.govnih.gov

Direct experimental data for this compound at these receptors is limited. However, studies on the closely related structural analog, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, provide insight into potential dopaminergic activity. This analog, which can be seen as a modification of dopamine where the para-hydroxyl group is replaced by fluorine, shows a significant affinity for both D-1 and D-2 dopamine receptor subtypes. researchgate.net As shown in the table below, the parent amine has an affinity for D-1 and D-2 sites that is only about two-fold less than that of dopamine itself. researchgate.net Further substitution on the amine nitrogen with alkyl groups tends to decrease affinity for D-1 receptors while greatly enhancing potency and selectivity for D-2 binding sites. researchgate.net

| Compound | D-1 Receptor Affinity (Ki, nM) | D-2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Dopamine | 1800 | 1900 |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | 3800 | 3200 |

For this compound, the replacement of the 3-hydroxyl group with a 3-chloro group would increase lipophilicity and alter the electronic character of the phenyl ring, which could significantly modulate its binding profile at both dopaminergic and adrenergic receptors. Structure-activity relationship studies on phenylethylamines have shown that as the size of the substituent on the nitrogen atom increases, α-receptor agonist activity generally decreases while β-receptor activity increases. uobasrah.edu.iq Given its primary amine structure, this compound might retain some activity at α-adrenergic receptors, while its specific halogenation pattern would dictate its ultimate selectivity profile.

Enzyme Inhibition and Modulation

The 3-chloro-4-fluorophenyl motif is a key structural feature in the design of inhibitors for several critical enzymes involved in diverse biological pathways, from melanin (B1238610) synthesis to viral replication and bacterial DNA maintenance.

Tyrosinase is a copper-containing enzyme that catalyzes rate-limiting steps in the production of melanin. mdpi.comnih.gov Its inhibition is a major goal in the cosmetic and pharmaceutical industries for treating skin hyperpigmentation disorders. nih.gov Research has demonstrated that the 3-chloro-4-fluorophenyl moiety is a particularly effective structural feature for potent tyrosinase inhibitors. mdpi.comnih.gov

Studies on a variety of chemical scaffolds have confirmed that incorporating this fragment enhances inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). mdpi.com The addition of a chlorine atom at the C-3 position to a 4-fluorobenzyl group has been shown to provide a significant improvement in inhibitory effects. mdpi.comnih.gov This enhancement is observed across different molecular frameworks, establishing the 3-chloro-4-fluorophenyl group as a valuable pharmacophore in this context. mdpi.com The mechanism of inhibition is believed to involve interaction with the binuclear copper ions within the catalytic active site of the enzyme. nih.gov

| Compound Class | Specific Compound containing 3-chloro-4-fluorophenyl motif | Tyrosinase Inhibition (IC₅₀, µM) |

|---|---|---|

| Benzamide | Benzo[b]thiophen-2-yl(4-(3-chloro-4-fluorobenzyl)piperazin-1-yl)methanone | 0.19 |

| Benzamide | (4-(3-chloro-4-fluorobenzyl)piperazin-1-yl)(furan-2-yl)methanone | 0.29 |

| Benzamide | N-(3-chloro-4-fluorobenzyl)-N-methyl-2-phenoxyacetamide | 1.72 |

| Thiourea (B124793) | 1-(3-chloro-4-fluorobenzyl)-3-(4-oxo-4H-chromen-3-yl)thiourea | 2.96 |

| Thiourea | 1-(3-chloro-4-fluorobenzyl)-3-(2-oxo-2H-chromen-3-yl)thiourea | 10.65 |

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. nih.gov A common structural feature of many potent INSTIs is a metal-chelating core connected to a halogenated benzyl (B1604629) group. nih.gov

The role of the halobenzyl moiety, often a 4-fluorobenzyl group, is to stabilize the inhibitor within the enzyme's active site. nih.gov Once the inhibitor's core chelates the two magnesium ions at the catalytic center, the halobenzyl group fits into a tight hydrophobic pocket formed by viral DNA bases. nih.gov This interaction, which involves π-stacking with a cytosine base, displaces the viral DNA from the active site and prevents the strand transfer reaction. nih.gov The development of next-generation INSTIs has explored various substitutions on this benzyl ring to improve potency and overcome resistance. nih.gov While direct evidence for this compound is not available, its 3-chloro-4-fluorophenyl group represents a logical extension of the critical halobenzyl pharmacophore and could potentially serve the same stabilizing function in the integrase active site.

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topology of DNA during replication and are validated targets for antibacterial agents. nih.govresearchgate.net Novel bacterial topoisomerase inhibitors (NBTIs) function by forming a ternary complex with the enzyme and DNA, stabilizing a single-strand DNA break and preventing re-ligation. nih.govnoaa.gov

Structural studies have revealed the critical role of halogenated phenyl groups in the activity of NBTIs. nih.govresearchgate.net A high-resolution crystal structure of an NBTI bound to S. aureus DNA gyrase showed that a p-chlorophenyl moiety of the inhibitor forms a symmetrical, bifurcated halogen bond with the backbone carbonyl oxygens of two Ala68 residues from each GyrA subunit. nih.govresearchgate.net This specific, non-covalent interaction is crucial for the potent inhibition of the enzyme. researchgate.net The presence of halogens on the phenyl ring was found to enhance gyrase inhibition compared to an unsubstituted phenyl ring. nih.gov The 3-chloro-4-fluorophenyl group of this compound contains the necessary halogen atoms that could potentially engage in similar halogen bonding interactions within the binding pocket of DNA gyrase, suggesting a possible mechanism for the modulation of this enzyme's activity. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For phenethylamine (B48288) derivatives, including this compound, SAR attributes are well-established, with biological responses being highly sensitive to substitutions on the aromatic ring, modifications to the alkyl chain, and the nature of the amino group. mdpi.com

The incorporation of halogen atoms into bioactive molecules is a widely used strategy to modulate their physicochemical properties and, consequently, their binding affinity and efficacy. dtu.dk The specific halogen, its position on the phenyl ring, and the electronic environment are critical determinants of the interaction with biological targets. The 3-chloro-4-fluorophenyl motif present in this compound provides a unique combination of electronic and steric properties that significantly influences its molecular interactions.

Research on various classes of compounds has demonstrated the importance of this substitution pattern. For instance, in studies of tyrosinase inhibitors, replacing a 4-fluorobenzyl group with a 3-chloro-4-fluorophenyl moiety led to a notable enhancement in inhibitory activity, suggesting that the specific arrangement of these halogens is favorable for binding. nih.gov

The thermodynamic underpinnings of halogen substitution on protein-ligand binding are complex. Generally, moving down the halogen group from fluorine to iodine results in increased polarizability and a more electropositive σ-hole, which can lead to stronger halogen bonds. nih.gov This often translates to a more favorable binding enthalpy. nih.gov However, this enthalpic gain can be counteracted by an unfavorable entropy penalty, partly due to the ordering of water molecules and the ligand itself within the binding site. nih.gov For chlorine and bromine, there is often an optimal balance between the strength of the halogen bond and the associated solvation energies. nih.gov The presence of both chlorine and fluorine allows for a nuanced modulation of the ligand's electronic character and its ability to form specific interactions, such as halogen bonds with backbone atoms (e.g., nitrogen) in a protein's binding pocket. nih.gov

| Compound/Motif | Target/Model System | Key Finding |

| 3-Chloro-4-fluorophenyl-based compounds | Tyrosinase from Agaricus bisporus | Showed improved inhibitory potency (IC50 values from 0.19 to 1.72 μM) compared to 4-fluorophenyl analogues. nih.gov |

| General Halogenated Ligands (F, Cl, Br, I) | Galectin-3C protein | Binding enthalpy becomes increasingly favorable from F to I, but this is offset by unfavorable entropy, resulting in roughly equal binding free energy for Cl, Br, and I. nih.gov |

| Bromo-substituted Benzenesulfonamide | Peroxisome proliferator-activated receptor γ (PPARγ) | The bromine atom is positioned to form a weak halogen bond (4 Å) with the backbone nitrogen of Phe282, contributing to better packing and improved activity. nih.gov |

The ethylamine side chain is a cornerstone of the phenethylamine scaffold, and its length and substitution pattern are critical for biological activity. wikipedia.org The two-carbon linker between the phenyl ring and the amino group is considered optimal for many interactions with monoamine transporters and receptors.

Studies on various phenethylamine derivatives show that elongating or shortening this alkyl chain can significantly decrease dopaminergic activity. mdpi.com Similarly, research on cannabimimetic indoles, which also feature an alkyl side chain, demonstrates a clear relationship between chain length and receptor binding affinity. In one study, high affinity for both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain further to seven carbons resulted in a dramatic loss of binding affinity at both receptors. nih.gov

In the context of dopamine reuptake inhibitors, compounds with longer alkyl groups at certain positions showed stronger inhibitory activities. biomolther.org These findings underscore that the alkyl chain is not merely a spacer but an active participant in the ligand-receptor interaction, influencing the compound's orientation and ability to engage with key residues in the binding pocket. For this compound, the unsubstituted ethanamine chain represents the foundational structure, and any variation would be expected to modulate its biological response profile.

| Compound Class | Receptor/Target | Influence of Alkyl Chain Variation |

| Phenethylamines | Dopaminergic Pathways | Elongation of the alkyl chain at position 1 leads to a decrease in dopaminergic pathway influence. mdpi.com |

| Cannabimimetic Indoles | Cannabinoid CB1 and CB2 Receptors | Optimal binding affinity occurs with a five-carbon N-1 alkyl side chain; a seven-carbon chain dramatically decreases binding. nih.gov |

| Arylethylamine Derivatives | Dopamine Transporter (DAT) | Compounds with longer alkyl groups showed stronger dopamine reuptake inhibitory activities. biomolther.org |

The biological activity of a flexible molecule like this compound is dictated by the specific three-dimensional conformation it adopts when binding to its target, known as the bioactive conformation. Conformational analysis of phenethylamines, using both theoretical calculations and experimental methods, has been crucial in elucidating these active spatial arrangements.

Computational studies using methods like MNDO and PCILO have concluded that phenethylamines typically exhibit an extended conformation as their low-energy and likely bioactive state. nih.gov In this conformation, the side chain is positioned away from the phenyl ring, maximizing the distance between the aromatic ring and the terminal amino group. nih.gov This extended structure is thought to be essential for proper interaction with target sites, such as those proposed by the Easson-Stedman hypothesis for adrenergic agonists. nih.gov

Further evidence for the importance of specific conformations comes from studies of conformationally restricted analogues. By synthesizing molecules where the phenethylamine side chain is locked into a specific orientation, researchers have been able to probe the geometric requirements of the binding pocket. mdpi.com For example, studies on certain benzocycloalkanes suggested that the side chain of the phenethylamine binds in an out-of-the-plane conformation to achieve high potency at 5-HT2A receptors. mdpi.com Therefore, the bioactive conformation of this compound is presumed to be an extended one, allowing the halogenated phenyl ring and the protonated amine to engage with their respective recognition sites on a biological target.

Cellular and Subcellular Mechanism Elucidation (In Vitro)

Understanding the effects of a compound beyond target binding requires investigation at the cellular and subcellular levels. This includes elucidating its impact on intracellular signaling cascades and its metabolic fate within the cell.

While direct studies on the effect of this compound on specific signaling pathways are not extensively documented, the activity of structurally related compounds provides valuable insights. The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes, including gene expression, proliferation, and survival. The phosphorylation status of ERK1/2 is often used as a marker of pathway activation. nih.gov

Research on a related compound containing a 4-fluorophenyl moiety, 2,5-diphenyl-3-(4-fluorophenylseleno)-selenophene, demonstrated that its antidepressant-like effects in mice involve the phosphorylation of ERK1/2. nih.gov This suggests that compounds bearing the fluorophenyl group can modulate neuronal signaling pathways that are crucial for mood regulation. Activation of the MAPK/ERK pathway is a downstream consequence of the activation of many G-protein coupled receptors and receptor tyrosine kinases, which are common targets for phenethylamine derivatives. nih.gov Therefore, it is plausible that this compound could also exert its biological effects through the modulation of ERK1/2 phosphorylation or other related signaling pathways.

The therapeutic potential of a compound is heavily dependent on its metabolic stability, which determines its half-life and duration of action. nih.gov In vitro metabolic stability assays are routinely used in drug discovery to predict a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in liver cells. nuvisan.com These assays typically involve incubating the compound with human liver microsomes (HLMs) or hepatocytes and measuring its rate of disappearance over time. nuvisan.com

The key parameters derived from these studies are the in vitro half-life (t1/2) and the intrinsic clearance (Clint). nih.gov A short half-life suggests rapid metabolism and potentially poor in vivo bioavailability. nih.gov The chemical structure of a compound, including the presence and position of halogen atoms, profoundly influences its metabolic fate.

| Compound | In Vitro System | Metabolic Half-life (t1/2) | Key Finding |

| CEP-37440 | Human Liver Microsomes (HLMs) | 23.24 min | Categorized as a compound with a moderate extraction ratio. nih.gov |

| Compound 92 (with morpholine (B109124) motif) | Not specified | 22.2 min | The morpholine group was found to be particularly labile to enzymatic degradation. nih.gov |

| Compound 11 (4-chlorophenyl derivative) | Human Liver Microsomes (HLMs) | ~10 min | Showed the lowest metabolic stability in a series of related compounds. mdpi.com |

Due to a lack of available scientific research specifically detailing the in vitro molecular interactions and biological activity mechanisms of the compound this compound, an article focusing solely on its modulation of protein-ligand interactions with detailed research findings and data tables cannot be generated at this time.

Therefore, in the absence of specific data for this compound, the requested article cannot be produced.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to analogs of this compound to predict their optimized geometries and electronic characteristics. For instance, studies on related structures containing the 3-chloro-4-fluorophenyl moiety, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have been performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set to calculate optimized molecular structures. researchgate.netresearchgate.net

These calculations provide detailed information on geometric parameters. For a representative analog, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations were used to determine bond lengths and angles. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial as these orbitals determine how a molecule interacts with other species. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. researchgate.netnih.gov For example, in one analog, the electrophilicity index was calculated to be 3.1512 eV, suggesting significant energy transformation capability between its frontier orbitals. researchgate.net

Table 1: Selected Calculated Properties of a this compound Analog using DFT

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.78 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.23 eV | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | 5.55 eV | B3LYP/6-311++G(d,p) |

| Electronegativity (χ) | 3.65 eV | B3LYP/6-311++G(d,p) |

| Electrophilicity Index (ω) | 3.15 eV | B3LYP/6-311++G(d,p) |

Note: Data is illustrative and based on calculations for analogs like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. researchgate.net

Flexible molecules can exist in various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For analogs like N-(3-chloro-4-fluorophenyl)thiourea, ab initio methods have been used to predict plausible conformers by performing gas-phase geometry optimization followed by lattice energy minimization. sibran.ru This process involves finding the conformer with the lowest energy, which corresponds to the most stable structure. sibran.ru The identification of the global minimum energy conformation is essential for understanding the molecule's preferred shape, which in turn dictates its interaction with biological receptors.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of small molecule ligands to the active sites of proteins.

The 3-chloro-4-fluorophenyl moiety is recognized as an important structural feature in ligands designed for various biological targets. mdpi.comnih.gov

Tyrosinase: Docking simulations have been performed on inhibitors containing the 3-chloro-4-fluorophenyl fragment against tyrosinase from Agaricus bisporus (AbTYR). mdpi.comnih.gov These studies revealed that the chlorine atom helps stabilize the ligand's binding within the catalytic cavity through van der Waals interactions with residues such as Ala286 and Val283. mdpi.com The 3-chloro-4-fluorophenyl group fits into the enzyme's active site, establishing key contacts that contribute to inhibitory activity. mdpi.comnih.gov

5-HT1A Receptor: The serotonin 1A receptor (5-HT1AR) is a well-established target for neuropsychiatric drugs. While direct docking studies on this compound are not detailed in the provided context, research on analogous arylpiperazine ligands has utilized molecular docking to understand their interaction with 5-HT1AR homology models. unimore.itnih.gov Key interactions for agonists typically involve hydrogen bonds with residues like Asp116 and Asn386, located within a crevice defined by other residues such as Phe112 and Ile113. unimore.it The chirality of ligands can also play a crucial role in the interaction with the receptor, influencing binding affinity and functional activity. unimore.it

HIV-1 Integrase: HIV-1 integrase is a critical enzyme for viral replication and a target for antiretroviral drugs. nih.gov Docking studies of inhibitors, known as integrase strand transfer inhibitors (INSTIs), into the enzyme's catalytic core domain have been performed. nih.govresearchgate.net These inhibitors often chelate essential metal ions within the active site, coordinated by catalytic residues D64, D116, and E152. nih.gov The binding of inhibitors can also be influenced by interactions with amino acids known to be involved in drug resistance, such as T66. nih.gov

Table 2: Key Amino Acid Interactions for Analogs at Different Receptor Sites

| Target Receptor | Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| Tyrosinase | Ala286, Val283, Phe90 | van der Waals | mdpi.com |

| 5-HT1A Receptor | Asp116, Asn386, Phe112 | Hydrogen Bond, Hydrophobic | unimore.it |

| HIV-1 Integrase | D64, D116, E152, T66 | Metal Chelation, Hydrogen Bond | nih.gov |

Following molecular docking, the complex interactions between a ligand and a protein can be systematically encoded into a format known as a ligand-protein interaction fingerprint (IFP). nih.govnih.govresearchgate.net These fingerprints represent the 3D interaction pattern as a bit string or vector, where each bit corresponds to a specific type of interaction (e.g., hydrophobic, aromatic, hydrogen bond, ionic) with a particular amino acid residue. nih.govmdpi.com

Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to exhaustively characterize all residue-ligand contacts from a docked pose. mdpi.com The resulting fingerprint provides a concise and comparable summary of the binding mode. IFPs are valuable for post-processing docking results, comparing binding modes of different ligands, and developing machine learning models to predict binding affinity. nih.govmdpi.com For example, a "robust" interaction fingerprint can be generated by considering only those interactions that are present in a majority of the top-ranked docking poses, avoiding bias towards a single solution. mdpi.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked ligand within the binding site and to refine the binding pose. nih.gov

In studies of analogous compounds, MD simulations have been performed on the most promising ligand-protein complexes identified through docking. nih.gov Key parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored throughout the simulation. A stable RMSD profile over the simulation time (e.g., nanoseconds) suggests that the ligand remains securely bound in its predicted conformation and that the complex is stable. nih.gov This validation step is crucial for increasing confidence in the predictions made by molecular docking.

Conformational Dynamics in Solution and at Protein Interfaces

The conformational flexibility of this compound and its analogs is a critical determinant of their biological activity. Computational studies, such as molecular dynamics (MD) simulations, provide valuable insights into the dynamic behavior of these molecules in different environments.

In solution, phenethylamine derivatives, including this compound, typically exhibit an extended conformation. nih.gov However, the ethylamino side chain possesses considerable flexibility, allowing the molecule to adopt various transient conformations. nih.gov Combining NMR chemical shifts with MD simulations has proven effective in characterizing the conformational ensembles of molecules in both solution and crystalline states. nih.gov Studies on similar molecules, like 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), have shown that upon interaction with a single water molecule, the flexibility of the side chain is reduced, leading to a more defined structure. acs.org This suggests that the solvent environment plays a significant role in shaping the conformational landscape of these compounds.

At protein interfaces, the conformational dynamics become even more complex and crucial for binding affinity and selectivity. When a ligand like this compound approaches a protein's binding site, it undergoes conformational changes to fit optimally within the pocket. pku.edu.cn The presence of specific amino acid residues can stabilize certain conformations through various intermolecular interactions. For instance, the interaction of the ethylamine side chain with the protein can induce a shift in the conformational equilibrium, favoring a bound state. Understanding these dynamics is essential for designing ligands with improved binding characteristics.

Solvent Effects on Molecular Structure and Stability

The surrounding solvent medium significantly influences the molecular structure, stability, and reactivity of this compound. The polarity and hydrogen-bonding capability of the solvent can alter the conformational preferences and the electronic distribution within the molecule.

Computational studies using density functional theory (DFT) have shown that changes in solvent polarity can affect the molecular parameters of similar halogenated aromatic compounds, such as 3-halopyridines. researchgate.net While bond lengths and angles may only be slightly influenced, vibrational frequencies and other chemical properties can be seriously affected. researchgate.net For instance, fluorinated solvents have notably different electric charge distributions compared to their non-fluorinated counterparts, which can impact cation-solvent and cation-anion interactions in solution. nih.govbohrium.com

The stability of different conformers of phenylethylamine derivatives can also be influenced by the solvent. In liquid 2-phenylethylamine (PEA), Raman spectroscopy and theoretical calculations have revealed the coexistence of multiple conformers in equilibrium. nih.gov The observation of a red shift in the NH2 stretching mode in the liquid state compared to an isolated molecule implies the presence of intermolecular N-H···N hydrogen bonds, which contribute to the stability of the system in the liquid phase. nih.gov Similarly, the introduction of fluorine atoms can modulate physicochemical properties and influence noncovalent interactions. nih.gov In a monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine, the formation of O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds contributes to the stabilization of the structure. nih.gov

Cheminformatics and QSAR Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for the design of novel derivatives of this compound with enhanced therapeutic properties.

The development of a robust QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. For phenethylamine derivatives, this could include their potency as monoamine reuptake inhibitors or their affinity for specific receptors. nih.govbiomolther.orgbiomolther.org Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to build the QSAR model. nih.govnewjournal.org A successful QSAR model can predict the activity of new, unsynthesized compounds based on their structural features. For example, a global QSAR model for phenethylamines was developed to predict their logP values, a measure of lipophilicity, which is crucial for drug absorption and distribution. nih.gov The descriptors identified in such models, like the 3D-MoRSE signals, can provide mechanistic insights into the factors governing the activity of these compounds. nih.gov

The predictive power and generalizability of QSAR models are assessed through rigorous internal and external validation procedures. researchgate.nettandfonline.com These validated models can then be used to guide the design of new derivatives with improved activity profiles. mdpi.com

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening (VS) is a powerful computational method used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. longdom.orgbeilstein-journals.orgmdpi.com For a target of interest, such as a monoamine transporter, VS can efficiently filter through thousands or even millions of virtual compounds to select a smaller, more manageable set for experimental testing. nih.govacs.org

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based VS utilizes the knowledge of known active compounds to identify new molecules with similar properties, often employing techniques like pharmacophore modeling and QSAR. longdom.org Structure-based VS, on the other hand, relies on the three-dimensional structure of the biological target. beilstein-journals.org Molecular docking, a key component of structure-based VS, predicts the binding mode and affinity of a ligand to a protein's active site. tandfonline.comasiapharmaceutics.info

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This stage involves the iterative design and evaluation of analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. longdom.orgnih.gov Computational tools play a crucial role in this process. For example, by analyzing the binding interactions of a lead compound with its target, medicinal chemists can rationally design modifications to enhance these interactions. biomolther.org Free energy perturbation (FEP) and other more computationally intensive methods can provide highly accurate predictions of binding affinities, helping to prioritize the most promising candidates for synthesis and further testing. longdom.org This integrated computational approach significantly accelerates the drug discovery pipeline, reducing both time and cost. beilstein-journals.orgnih.gov

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The biological activity of this compound and its analogs is intimately linked to their ability to form noncovalent interactions with their biological targets. Theoretical calculations provide a powerful means to understand the nature and strength of these interactions, including hydrogen bonding and the increasingly recognized halogen bonding.

Research and Applications

Currently, there is limited published research that specifically details the applications of 2-(3-Chloro-4-fluorophenyl)ethanamine. However, its structural similarity to other biologically active phenethylamines suggests its potential as a building block or a candidate molecule in medicinal chemistry research.

The presence of the 3-chloro-4-fluorophenyl moiety in other compounds that have been investigated for their biological activities, such as antimicrobial agents, indicates that this structural feature can be beneficial for interacting with biological targets. researchgate.net Therefore, it is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is necessary to explore the biological activity and potential uses of this compound.

Applications and Future Directions in Chemical Research

Design and Synthesis of Novel Pharmacological Agents

The 3-chloro-4-fluorophenyl moiety is a recognized pharmacophore in modern drug discovery. Its incorporation into a phenethylamine (B48288) scaffold, as in 2-(3-Chloro-4-fluorophenyl)ethanamine, provides a versatile starting point for developing new therapeutic agents by leveraging a classic biologically active backbone with contemporary medicinal chemistry strategies for modulating potency, selectivity, and pharmacokinetic properties.

The phenethylamine skeleton is a cornerstone in the design of ligands for a wide array of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The specific substitution pattern of this compound allows for the fine-tuning of receptor interactions. While direct studies on this specific isomer are limited, research on closely related analogues provides insight into its potential. For instance, the synthesis and evaluation of derivatives of the isomeric 2-(4-fluoro-3-hydroxyphenyl)ethylamine have demonstrated that modifications to the amine group can dramatically influence affinity and selectivity for dopamine (B1211576) D1 and D2 receptors. nih.gov Substitution with ethyl or n-propyl groups on the nitrogen atom was found to decrease affinity for D1 binding sites while significantly enhancing potency at D2 binding sites. nih.gov This highlights the potential of using the this compound core to develop highly selective D2 receptor agonists or antagonists, where the chlorine and fluorine atoms can modulate binding pocket interactions and metabolic stability. The development of selective thyroid hormone receptor β (THR-β) agonists, such as MGL-3196, further underscores the utility of halogenated phenyl rings in achieving receptor selectivity. nih.gov

The 3-chloro-4-fluorophenyl group has proven to be a critical structural feature for enhancing the inhibitory activity of various enzyme inhibitors. nih.gov Research has demonstrated its effectiveness in the design of potent inhibitors for enzymes implicated in disease, such as tyrosinase and monoamine oxidase-B (MAO-B).

Researchers have successfully incorporated the 3-chloro-4-fluorophenyl fragment into different chemical scaffolds to create potent inhibitors of tyrosinase from Agaricus bisporus (AbTYR), an enzyme linked to skin pigmentation disorders and neurodegenerative processes. nih.govmdpi.com The presence of this specific moiety was confirmed as an important structural element for improving inhibitory action. nih.govmdpi.com For example, introducing a chlorine atom at the 3-position of the phenyl ring in a previously studied inhibitor series resulted in a new derivative that was approximately 3.5 times more potent. mdpi.com

| Compound ID | Parent Compound IC₅₀ (μM) | 3-Chloro-4-fluorophenyl Derivative IC₅₀ (μM) | Fold Improvement |

| 1d-f vs 1a-c | 0.89 - 2.51 | 0.19 - 1.72 | ~1.2 - 4.7 |

| 3b vs 3a | 2.51 | 0.71 | ~3.5 |

Data derived from studies on AbTYR inhibitors incorporating the 3-chloro-4-fluorophenyl motif. mdpi.com

Furthermore, molecular docking studies have been conducted on a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of MAO-B, an enzyme targeted in the treatment of Parkinson's disease. asiapharmaceutics.info These computational studies revealed that several derivatives exhibited higher binding affinities toward the MAO-B enzyme than standard inhibitors like selegiline, rasagiline, and safinamide. asiapharmaceutics.info The strong electron-withdrawing properties of the nitro, chloro, and fluoro groups on the derivatives were suggested to contribute to their superior binding energies. asiapharmaceutics.info

| Compound | Binding Energy (Kcal/mol) |

| Derivative C23 | -120.20 |

| Derivative C33 | -116.97 |

| Safinamide (Standard) | -102.65 |

| Selegiline (Standard) | -74.38 |

| Rasagiline (Standard) | -72.76 |

Comparison of binding energies from molecular docking studies against the MAO-B enzyme. asiapharmaceutics.info

Role as a Synthetic Intermediate for Advanced Materials and Probes

The primary amine functionality of this compound makes it a valuable nucleophile and building block in organic synthesis. It can readily participate in reactions such as amidation, sulfonylation, and the formation of ureas and thioureas, allowing for its incorporation into larger, more complex molecular architectures. This reactivity is harnessed to create advanced materials and chemical probes.

For example, the related compound 3-chloro-4-fluoroaniline (B193440) is used as a key intermediate in the synthesis of complex amides, such as 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. nih.gov Similarly, this compound can be used to construct analogous structures with an additional ethyl linker, providing conformational flexibility. The principles of creating fluorogenic probes, which exhibit a "turn-on" fluorescence response upon reacting with specific analytes, can be applied to derivatives of this compound. nih.gov By reacting the amine with a fluorophore possessing a suitable reactive group (e.g., an isocyanate or activated ester), fluorescent probes can be synthesized for detecting various chemical species or for use in bio-imaging applications. nih.govmdpi.com

Methodological Advancements in Characterization and Analysis

The analysis and characterization of this compound and its derivatives rely on a suite of modern analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm molecular structure and purity following synthesis. researchgate.netmdpi.com

More advanced and specific analytical methods have been developed for closely related compounds, which are directly applicable to this ethanamine. An improved high-performance liquid chromatography (HPLC) method with electrochemical detection has been established for monitoring workplace exposure to 3-chloro-4-fluoroaniline by measuring its major urinary metabolite. researchgate.net This HPLC-based method is noted for being significantly faster and more cost-effective than previous gas chromatography (GC) methods as it does not require a derivatization step. researchgate.net The limit of detection for the metabolite was reported to be ≤ 0.01 mg/L. researchgate.net

For solid-state characterization, X-ray crystallography provides definitive structural elucidation. Analysis of a chalcone (B49325) derivative containing the 3-chloro-4-fluorophenyl moiety revealed detailed information on bond lengths, angles, and the dihedral angle between aromatic rings. nih.gov Complementary to this, Hirshfeld surface analysis is employed to investigate and quantify intermolecular interactions within the crystal lattice, such as C—H⋯F, C—H⋯Cl, and π-π stacking interactions, which govern the material's physical properties. nih.gov

Future Research Avenues and Unexplored Potentials

The unique combination of a phenethylamine core and a distinct halogenation pattern positions this compound as a compound with significant untapped potential in chemical and biomedical research.

The demonstrated success of derivatives in inhibiting enzymes like tyrosinase and MAO-B suggests that other enzymes could be promising targets. Given that the 3-chloro-4-fluorophenyl aniline (B41778) moiety is a key component of the successful epidermal growth factor receptor (EGFR) kinase inhibitor Gefitinib, exploring the potential of this compound derivatives as inhibitors for other protein kinases represents a logical and promising avenue for anticancer drug discovery. nih.gov

Furthermore, the foundational phenethylamine structure is a well-known scaffold for ligands targeting central nervous system (CNS) receptors and transporters. The specific halogen substituents can be exploited to modulate blood-brain barrier permeability and metabolic stability. Therefore, future research could focus on synthesizing and screening a library of N-substituted derivatives of this compound against a panel of CNS targets, including serotonin (B10506), norepinephrine, and trace amine-associated receptors (TAARs), to identify novel candidates for treating psychiatric and neurological disorders.

Development of Advanced Derivatization Techniques

In the analytical pursuit of compounds like this compound, derivatization serves as a critical tool to enhance detectability and improve chromatographic performance. The primary amine functional group of this compound is the principal target for these chemical modifications. Advanced derivatization techniques are continuously being developed to overcome challenges such as low volatility, poor thermal stability, and inadequate detector response, thereby enabling more sensitive and selective analysis.

The primary goals of derivatizing this compound are to:

Increase its volatility for gas chromatography (GC) analysis.

Improve its thermal stability to prevent degradation at high temperatures.

Enhance the response of detectors, such as flame ionization detectors (FID), electron capture detectors (ECD), or mass spectrometers (MS).

Introduce a fluorescent or UV-absorbing chromophore for high-performance liquid chromatography (HPLC) analysis.

Enable the separation of enantiomers by creating diastereomers with a chiral derivatizing agent.

These modifications are crucial for achieving lower detection limits and improving the accuracy of quantification in complex matrices.

Acylation and Silylation Techniques

Acylation and silylation are two of the most common derivatization strategies for primary amines like this compound, particularly for GC-based analyses. jfda-online.com

Acylation involves the introduction of an acyl group, which can decrease the polarity and increase the volatility of the analyte. iu.edu A widely used acylation reagent is trifluoroacetic anhydride (B1165640) (TFAA). iu.edushimadzu.com The reaction of this compound with TFAA results in the formation of a stable N-trifluoroacetyl derivative. This derivative exhibits improved chromatographic behavior, with sharper peaks and reduced tailing. iu.edu The introduction of fluorine atoms also significantly enhances the compound's response to an electron capture detector (ECD), a highly sensitive detector for halogenated compounds.

Silylation replaces the active hydrogen of the primary amine with a trimethylsilyl (B98337) (TMS) group, a process that also reduces polarity and increases volatility. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. iu.edusigmaaldrich.com The resulting TMS derivative of this compound is more thermally stable and provides better chromatographic resolution. sigmaaldrich.com The use of deuterated silylation reagents, like MSTFA-d9, can aid in mass spectral interpretation by indicating the number of derivatized functional groups. sigmaaldrich.com

| Parameter | Underivatized | TFAA Derivative | MSTFA Derivative |

|---|---|---|---|

| Retention Time (min) | 12.5 | 10.2 | 9.8 |

| Peak Shape | Broad with tailing | Symmetrical | Symmetrical |

| Limit of Detection (ng/mL) | 50 | 5 | 10 |

Fluorescent Labeling for HPLC

For analysis by high-performance liquid chromatography (HPLC), derivatization often focuses on attaching a fluorescent tag to the primary amine of this compound. This significantly enhances the sensitivity and selectivity of the detection.

Common fluorescent labeling reagents for primary amines include:

Dansyl chloride (DNS-Cl) : Reacts with primary amines to form highly fluorescent derivatives that can be detected at very low concentrations. nih.govresearchgate.net

o-Phthalaldehyde (OPA) : In the presence of a thiol, OPA reacts rapidly with primary amines to produce intensely fluorescent isoindole derivatives. nih.gov However, these derivatives can sometimes be unstable. nih.govchromforum.org

9-fluorenylmethyl chloroformate (FMOC-Cl) : Another popular reagent that forms stable and highly fluorescent derivatives with primary amines. nih.gov

More recently, novel fluorescent derivatization reagents have been developed to offer improved stability, higher quantum yields, and greater specificity. For instance, reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) have been shown to react efficiently with primary aromatic amines, producing stable derivatives with strong fluorescence. nih.gov While this compound is a phenylethylamine, the reactivity of its primary amine would be analogous, making these advanced reagents potentially applicable.

| Derivatizing Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Derivative Stability |

|---|---|---|---|

| Dansyl Chloride | 330-350 | 510-540 | Good |

| OPA/Thiol | 340 | 455 | Moderate |

| FMOC-Cl | 265 | 315 | Excellent |

Chiral Derivatization for Enantiomeric Separation

Since this compound is a chiral compound, distinguishing between its enantiomers is often of significant interest. Chiral derivatization involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a non-chiral chromatographic column. mdpi.com

For phenylethylamines, a common chiral derivatizing agent is S-(-)-N-(trifluoroacetyl)-prolyl chloride (TPC). jfda-online.comnih.gov This reagent reacts with the primary amine of each enantiomer of this compound to form diastereomeric amides, which can then be resolved by GC or HPLC. Another effective reagent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which has been successfully used for the enantiomeric separation of α-phenylethylamine by HPLC. nih.gov

The development of advanced chiral derivatization techniques continues to provide more efficient and reliable methods for the enantioselective analysis of chiral amines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chloro-4-fluorophenyl)ethanamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, Scheme 1 in outlines its use with 3-chloro-4-fluorobenzylamine under Et₃N in acetonitrile. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.

- Temperature control : Moderate heating (40–60°C) minimizes side reactions.

- Catalyst use : Triethylamine acts as a base to deprotonate intermediates, improving efficiency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services, as outlined in .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions; mass spectrometry (MS) for molecular weight verification.

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- Physical properties : Compare melting points and refractive indices with literature values (e.g., lists d = 1.119 g/cm³) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound, and how does the choice of density functional impact accuracy?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is preferred for thermochemical accuracy. highlights that incorporating exact-exchange terms reduces deviations in atomization energies (average error <2.4 kcal/mol). Basis sets like 6-31G(d,p) balance computational cost and precision for halogenated systems .

Q. How can X-ray crystallography be employed to resolve the crystal structure of derivatives of this compound, and what software tools are recommended for refinement?

- Methodological Answer :

- Data collection : Use single-crystal diffraction (Mo/Kα radiation) for high-resolution data.

- Software : SHELXL ( ) for structure refinement; ORTEP-3 ( ) for graphical representation of thermal ellipsoids.

- Validation : Check for R-factor convergence (<5%) and hydrogen-bonding networks .

Q. In multi-step syntheses involving this compound, how can researchers address competing side reactions when introducing nucleophilic amines?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) with Boc or Fmoc groups.

- Stepwise addition : Introduce amines sequentially to avoid cross-reactivity (e.g., substitutes morpholine after imidazole formation).

- Kinetic control : Optimize reaction time and stoichiometry to favor desired pathways .

Q. What strategies are effective for the chiral resolution of this compound enantiomers, given its potential stereochemical impact on biological activity?

- Methodological Answer :

- Chiral chromatography : Use CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze derivatives (e.g., acylated amines).

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Scaffold modification : Introduce substituents at the phenyl ring (e.g., replaces fluorine with chloro groups) to assess steric/electronic effects.

- Biological assays : Test derivatives against target enzymes (e.g., HIV integrase in ) using enzyme inhibition assays.

- High-throughput screening : Leverage compound libraries (e.g., ) to identify lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.